N-(3-chlorophenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(3-chlorophenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom of the amide, and a 2,2-dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloroaniline+2,2-dimethylbutanoyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-chlorophenyl)-2,2-dimethylbutanamine.
Substitution: N-(3-hydroxyphenyl)-2,2-dimethylbutanamide or N-(3-aminophenyl)-2,2-dimethylbutanamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2,2-dimethylbutanamide can be compared with other similar compounds such as:
- N-(2-chlorophenyl)-2,2-dimethylbutanamide
- N-(4-chlorophenyl)-2,2-dimethylbutanamide
- N-(3-bromophenyl)-2,2-dimethylbutanamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine) or their positions (ortho, meta, para) can significantly influence their reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-12(2,3)11(15)14-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBPCLNTMLPXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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